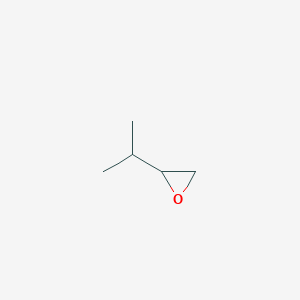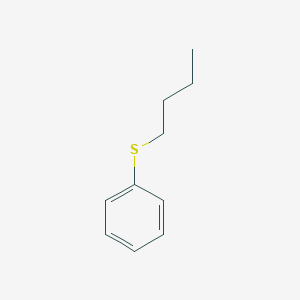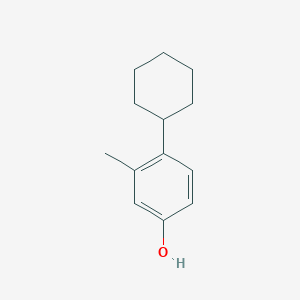
Phenol, cyclohexyl-3(or 4)-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, cyclohexyl-3(or 4)-methyl-, also known as 3-methylcyclohexylphenol or MXC, is a chemical compound that belongs to the family of alkylphenols. It is widely used in various industries, including pharmaceuticals, plastics, and pesticides. MXC has been the subject of scientific research due to its potential effects on human health and the environment.
Mecanismo De Acción
MXC binds to estrogen receptors and activates the expression of estrogen-responsive genes. This can lead to a variety of physiological effects, including changes in gene expression, cell proliferation, and differentiation. MXC has also been shown to inhibit the activity of enzymes that metabolize estrogen, which can lead to an increase in estrogen levels in the body.
Efectos Bioquímicos Y Fisiológicos
MXC has been shown to have a variety of biochemical and physiological effects, including changes in gene expression, cell proliferation, and differentiation. MXC has been found to increase the expression of genes involved in cell growth and differentiation, as well as genes involved in the immune response. MXC has also been shown to inhibit the activity of enzymes that metabolize estrogen, which can lead to an increase in estrogen levels in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MXC has been widely used in laboratory experiments to study its effects on human health and the environment. One advantage of using MXC in laboratory experiments is that it has a well-characterized mechanism of action and is relatively easy to synthesize. However, MXC has some limitations in laboratory experiments, including its potential to interact with other chemicals and its potential to degrade over time.
Direcciones Futuras
There are several future directions for research on MXC. One area of research is the development of new methods for synthesizing MXC that are more efficient and environmentally friendly. Another area of research is the study of MXC's effects on human health, including its potential to disrupt the endocrine system and its potential to cause cancer. Finally, there is a need for further research on the environmental effects of MXC, including its potential to accumulate in the environment and its potential to affect wildlife.
Aplicaciones Científicas De Investigación
MXC has been studied for its potential effects on human health and the environment. It has been shown to have estrogenic activity, which means that it can mimic the effects of estrogen in the body. MXC has been found to bind to estrogen receptors and activate the expression of estrogen-responsive genes.
Propiedades
Número CAS |
1596-16-3 |
|---|---|
Nombre del producto |
Phenol, cyclohexyl-3(or 4)-methyl- |
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
4-cyclohexyl-3-methylphenol |
InChI |
InChI=1S/C13H18O/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 |
Clave InChI |
XQZZRMOYMBRVNA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)C2CCCCC2 |
SMILES canónico |
CC1=C(C=CC(=C1)O)C2CCCCC2 |
Otros números CAS |
71902-24-4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

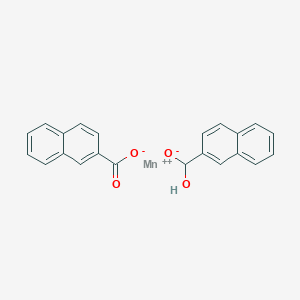
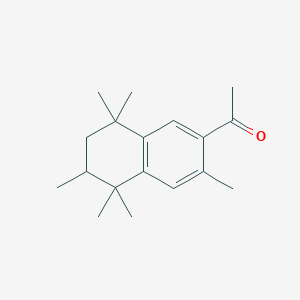
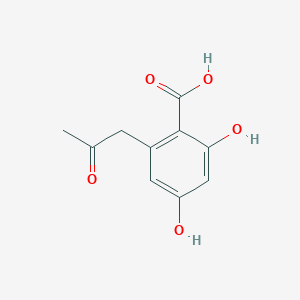
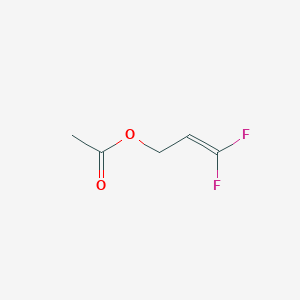
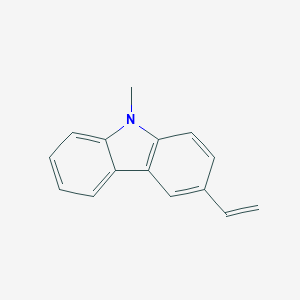
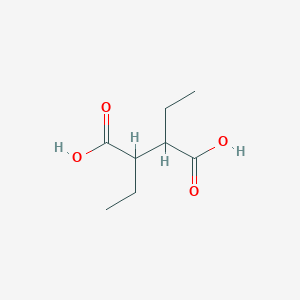
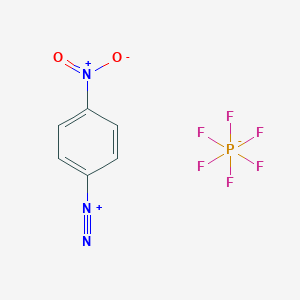
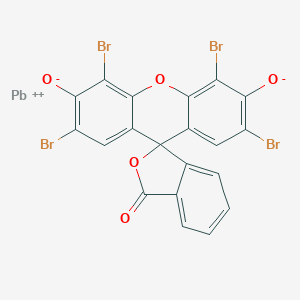
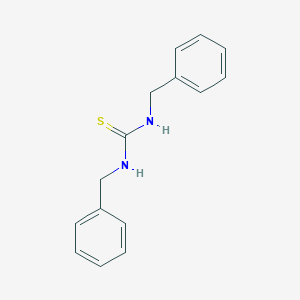
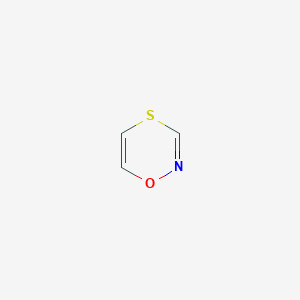
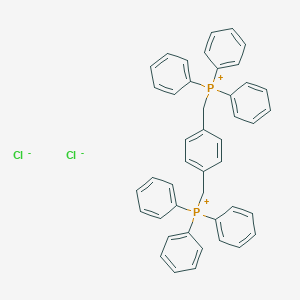
![3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B74979.png)
